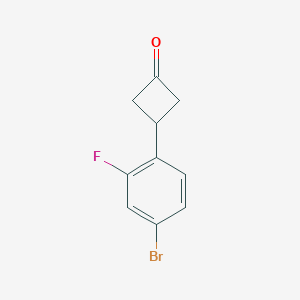

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1558100-87-0 . It has a molecular weight of 243.08 . This compound is typically stored at 4 degrees Celsius and is available in liquid form .

Synthesis Analysis

In drug synthesis, “3-(4-bromo-2-fluorophenyl)cyclobutan-1-one” may be used to synthesize biologically active compounds . This compound can serve as an intermediate in drug synthesis, further chemically modified or spliced to generate compounds with anticancer, antibacterial, or other pharmacological activities .Molecular Structure Analysis

The molecular formula of “3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is C10H8BrFO . The InChI Code is 1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis

“3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is a liquid at room temperature . It has a molecular weight of 243.08 . The compound is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can serve as a precursor in palladium-catalyzed carbon-carbon bond cleavage/formation reactions. Matsuda, Shigeno, and Murakami (2008) demonstrated that 3-(2-hydroxyphenyl)cyclobutanones, through a reaction mechanism involving carbon-carbon bond cleavage and formation, could afford arylated benzolactones in high yields. This indicates that derivatives of cyclobutan-1-one, such as 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one, may participate in similar reactions, providing access to a variety of complex organic molecules with potential applications in pharmaceuticals and materials science (Matsuda, Shigeno, & Murakami, 2008).

Material Science Applications

In the field of material sciences, the unique structural characteristics of cyclobutane derivatives make them suitable for the synthesis of novel materials. For instance, Smith and Babb (1996) described the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers. These materials exhibit remarkable thermal stability and flexibility, attributes that can be advantageous in developing advanced materials for various industrial applications. Although the study does not directly mention 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one, the underlying chemical principles suggest its potential utility in synthesizing similarly structured polymers with unique properties (Smith & Babb, 1996).

Photocatalysis

Additionally, the compound may find applications in photocatalysis. Ischay, Anzovino, Du, and Yoon (2008) reported that Ru(bipy)3Cl2 could act as a visible light photocatalyst for [2+2] enone cycloadditions, showcasing excellent diastereoselectivity in forming cyclobutane products. Although 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one was not specifically mentioned, the reaction mechanism highlights the potential of cyclobutan-1-one derivatives in photocatalytic applications, enabling the development of environmentally friendly synthetic methodologies (Ischay, Anzovino, Du, & Yoon, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Eigenschaften

IUPAC Name |

3-(4-bromo-2-fluorophenyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGAWUMXWGBPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2881738.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2881739.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2881746.png)

![5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2881747.png)

![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2881749.png)

![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)